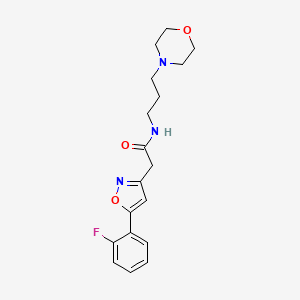

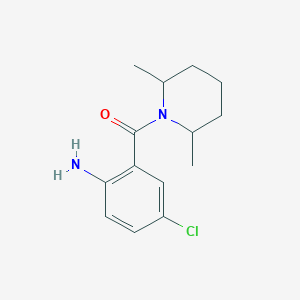

![molecular formula C14H9N5OS B2832464 N-(1H-indazol-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1219903-33-9](/img/structure/B2832464.png)

N-(1H-indazol-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(1H-indazol-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is a complex organic compound. It contains an indazole ring, which is a heterocyclic compound . The indazole ring is known for its broad range of chemical and biological properties and is a key component in many drugs . The compound also contains a benzo[c][1,2,5]thiadiazole moiety, which is often used in donor-acceptor systems for photovoltaics or as fluorescent sensors .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a Cu(OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation has been described . In this process, a ketimine species is formed first, followed by a Cu(OAc)2-catalyzed reaction to form the N–N bond . Another study reported the synthesis of a series of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide and phenyl urea derivatives as potent FLT3 inhibitors .Molecular Structure Analysis

The molecular structure of “N-(1H-indazol-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is likely to be complex due to the presence of multiple rings and functional groups. The indazole ring contains two nitrogen atoms, one of which bears a hydrogen atom . The benzo[c][1,2,5]thiadiazole moiety is a planar, aromatic system .Chemical Reactions Analysis

The compound’s reactivity would be influenced by the presence of the indazole and benzo[c][1,2,5]thiadiazole moieties. For instance, the indazole ring can participate in various reactions due to its amphoteric nature . The benzo[c][1,2,5]thiadiazole moiety can participate in cross-coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(1H-indazol-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide” would be influenced by its molecular structure. For instance, the presence of the indazole ring could confer solubility in polar solvents . The compound’s melting point was reported to be between 255–257 °C .Scientific Research Applications

Anticancer Activity

Indazole-containing heterocyclic compounds have shown potential in the field of cancer research . For instance, certain indazole derivatives have been tested on A549, K562, PC3, and Hep-G2 cells, showing promising anticancer activity .

Antihypertensive Applications

Indazole compounds have been found to have antihypertensive properties, which could make them useful in the treatment of high blood pressure .

Antidepressant Properties

Research has also indicated that indazole compounds may have antidepressant properties, potentially offering a new avenue for the treatment of mood disorders .

Anti-inflammatory Uses

Indazole compounds have demonstrated anti-inflammatory effects, which could be beneficial in the treatment of conditions characterized by inflammation .

Antibacterial Agents

The antibacterial properties of indazole compounds could make them effective in combating bacterial infections .

Treatment of Respiratory Diseases

Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases .

Future Directions

The future research directions could involve exploring the compound’s potential applications in various fields. For instance, its use as a potential visible-light organophotocatalyst could be investigated . Additionally, the development of novel synthetic routes and the optimization of existing ones could be another area of focus .

properties

IUPAC Name |

N-(1H-indazol-6-yl)-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N5OS/c20-14(8-2-4-11-13(5-8)19-21-18-11)16-10-3-1-9-7-15-17-12(9)6-10/h1-7H,(H,15,17)(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRAZTMBEWVQUGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C=C1C(=O)NC3=CC4=C(C=C3)C=NN4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1H-indazol-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-Chloropyridin-4-yl)-[2-methyl-7-(trifluoromethyl)-3,4-dihydro-2H-1,5-benzothiazepin-5-yl]methanone](/img/structure/B2832381.png)

![N-[1-(2-adamantyl)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B2832383.png)

![4-Amino-2-[(2-anilino-2-oxoethyl)sulfanyl]-5-cyano-3-azaspiro[5.5]undeca-2,4-diene-1-carboxamide](/img/structure/B2832385.png)

![7-fluoro-3-((pyridin-3-ylmethyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2832386.png)

![(2Z)-N-acetyl-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2832387.png)

![N-(2-chlorophenyl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2832393.png)

![1-(4-Methoxyphenyl)-4-[3-(trifluoromethyl)phenyl]sulfonylpiperazine](/img/structure/B2832396.png)

![5-Bromo-N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]pyrimidin-2-amine](/img/structure/B2832401.png)